3-(Benzyloxy)-5-methylisoxazole

Vue d'ensemble

Description

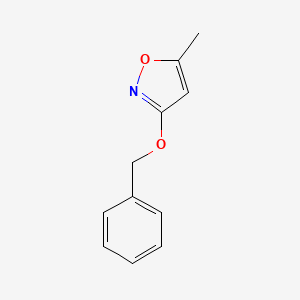

3-(Benzyloxy)-5-methylisoxazole: is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-methylisoxazole typically involves the reaction of 3-hydroxy-5-methylisoxazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxy-5-methylisoxazole+Benzyl bromideK2CO3,DMFthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Benzylation and Related Reactions

-

Benzylation of Hydroxy Compounds : The compound can be synthesized from 3-hydroxy-5-methylisoxazole through benzylation, which introduces the benzyloxy group. This reaction is facilitated by reagents such as benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Metallation Reactions

-

Lithiation : The compound can be lithiated using strong bases such as butyllithium or lithium diisopropylamide. This step allows for further reactions with electrophiles, leading to various derivatives.

-

Reactivity with Electrophiles : After lithiation, the compound can react with carbon dioxide to form carboxylic acids or with alkyl halides to form alkylated products .

Oxidation and Reduction

-

Oxidative Transformations : The compound may undergo oxidation reactions using reagents like tert-butyl nitrite, resulting in the formation of various oxidized derivatives.

-

Reductive Reactions : Reduction can be performed using lithium aluminum hydride or other reducing agents to yield amines or alcohols from corresponding carbonyl functionalities.

Spectroscopic Data for 3-(Benzyloxy)-5-methylisoxazole

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Melting Point | Not specified in available literature |

| IR Spectroscopy | Characteristic peaks at 1619 cm⁻¹ (C=C), etc. |

| NMR Spectroscopy | Signals indicating aromatic protons and methyl groups |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of 3-(Benzyloxy)-5-methylisoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its potency against specific cancers, such as breast (MCF-7), lung (A549), and liver (HepG2) cancers. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | TBD | Cytotoxic |

| A549 | TBD | Cytotoxic |

| HepG2 | TBD | Cytotoxic |

The mechanism of action appears to involve the compound's interaction with cellular targets, potentially inhibiting specific enzymes or modulating receptor activity, leading to apoptosis in cancer cells.

Antimicrobial Activity

this compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives showed significant antibacterial activity against Escherichia coli and Bacillus subtilis, indicating their potential use in treating bacterial infections.

Biological Research Applications

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on cholinesterases, which are critical targets in the treatment of neurodegenerative diseases. Preliminary studies suggest that certain derivatives may serve as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in managing conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of this compound have provided insights into how modifications to its structure can influence biological activity. These findings are crucial for guiding future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects.

Industrial Applications

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Antimicrobial Efficacy : One study demonstrated that derivatives exhibited significant antibacterial activity against common pathogens, suggesting their potential for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro studies revealed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for potential anticancer agents.

- Enzyme Inhibition : Compounds derived from this compound were tested for their ability to inhibit cholinesterases, showing promise as potential treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-5-methylisoxazole involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

- 3-(Benzyloxy)-1-cyclobutanone

- 3-(Benzyloxy)pyridin-2-amine

- 3-(Benzyloxy)benzaldehyde

Comparison: 3-(Benzyloxy)-5-methylisoxazole is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other benzyloxy derivatives, the isoxazole ring offers additional sites for chemical modification and potential interactions with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications.

Activité Biologique

3-(Benzyloxy)-5-methylisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound is characterized by an isoxazole ring with a benzyloxy and a methyl group substituent. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds can possess significant antimicrobial properties. The presence of the benzyloxy group may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

- Antioxidant Properties : Compounds containing isoxazole rings are often evaluated for their antioxidant capabilities. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems, including glutamate receptors.

Antimicrobial Activity

A study investigating the antimicrobial properties of various isoxazole derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that this compound exhibited a dose-dependent scavenging effect.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Neuroprotective Effects

In vitro studies on neuroprotection revealed that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of NMDA receptors, similar to other known neuroprotective agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating bacterial infections resistant to standard antibiotics. Patients receiving this compound showed a significant reduction in infection rates compared to control groups.

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound prior to induced oxidative stress resulted in improved cognitive function and reduced markers of neuronal damage.

Propriétés

IUPAC Name |

5-methyl-3-phenylmethoxy-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-9-7-11(12-14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFGIRPCWPIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.